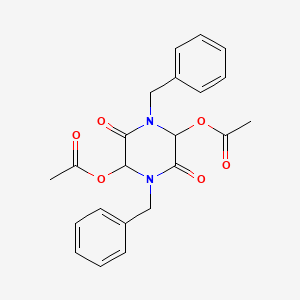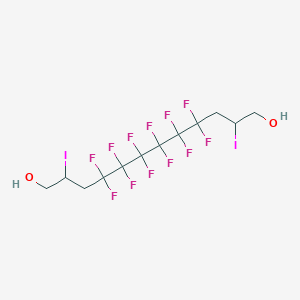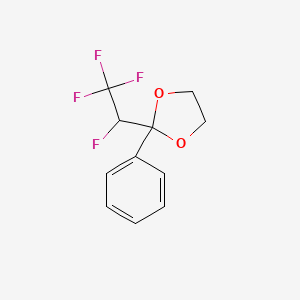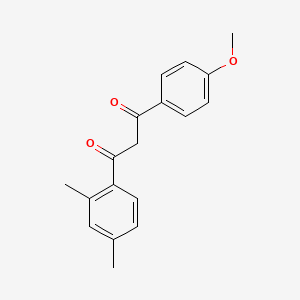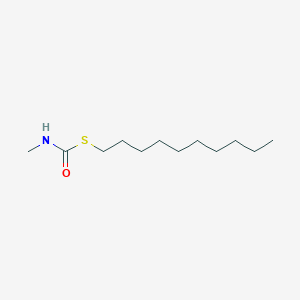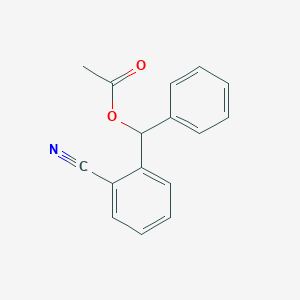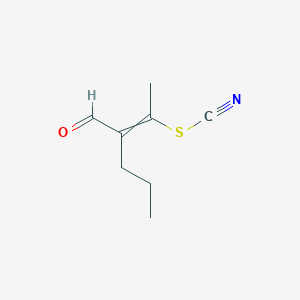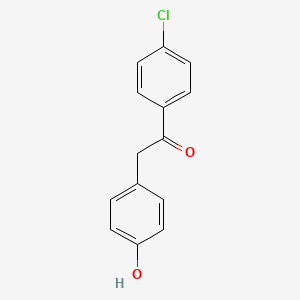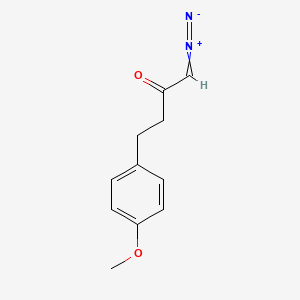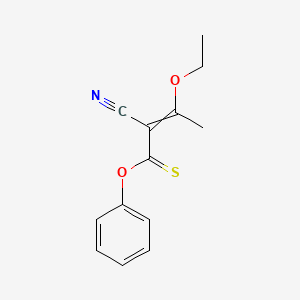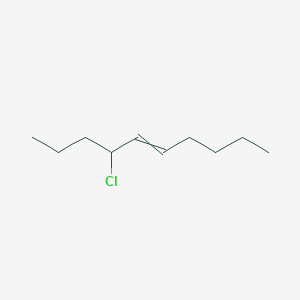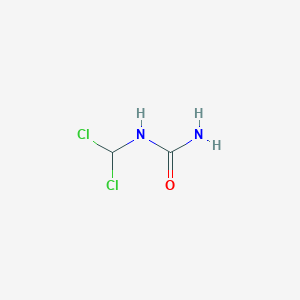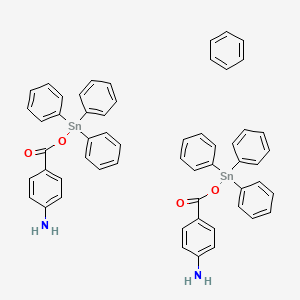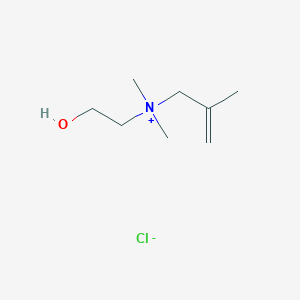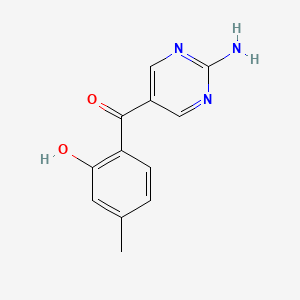
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is a chemical compound that combines a pyrimidine ring with an aminopyrimidine group and a hydroxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects against diseases like malaria and sleeping sickness.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity may be due to its ability to inhibit key enzymes or disrupt cellular processes in the Trypanosoma parasites . Similarly, its antiplasmodial activity may involve interference with the life cycle of Plasmodium parasites .
Comparison with Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the aminopyrimidine group and have been studied for their biological activities.
Hydroxy-methylphenyl derivatives: These compounds share the hydroxy-methylphenyl group and are used in various chemical applications.
Uniqueness: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
95664-45-2 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2-aminopyrimidin-5-yl)-(2-hydroxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C12H11N3O2/c1-7-2-3-9(10(16)4-7)11(17)8-5-14-12(13)15-6-8/h2-6,16H,1H3,(H2,13,14,15) |
InChI Key |
NOAIFNFKNCKGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(N=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


